N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide
Description
The compound N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide (CAS: 1040644-46-9) is a synthetic acetamide derivative with a molecular formula of C₂₁H₂₃FN₂O₃ and a molecular weight of 370.42 g/mol . Its structure comprises:
- A 2,3-dihydro-1H-indole core substituted at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) group.
- A 4-fluorophenoxy moiety linked via an acetamide bridge to the indole’s 6-position.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-4-7-16(12-18(14)24)23-19(25)13-27-17-8-5-15(22)6-9-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPSBJSUCVUYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₁₈FNO₂
- Molecular Weight : 303.34 g/mol
- CAS Number : 1040660-13-6
The compound exhibits its biological activity primarily through interactions with specific receptors and pathways in the body. Research indicates that it may act as an antagonist or agonist for certain G protein-coupled receptors (GPCRs), which are crucial in various physiological processes.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including colon and breast cancer cells. It was shown to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs) .
- In vivo Studies : In xenograft models, treatment with this compound resulted in substantial tumor growth inhibition compared to control groups. The compound was found to alter the tumor microenvironment by reducing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes, thereby enhancing anti-tumor immunity .
Neuropharmacological Effects
The compound has also been investigated for its neuroprotective properties:
- Neurotransmitter Modulation : It appears to influence neurotransmitter systems, potentially acting as a modulator for serotonin and dopamine receptors. This suggests possible applications in treating mood disorders and neurodegenerative diseases .
Case Study 1: Colon Cancer Treatment
A study published in SciELO examined the effects of this compound on colon cancer models. The results indicated that it significantly inhibited tumor growth and altered immune cell profiles within the tumors, suggesting a dual mechanism involving direct cytotoxicity and immune modulation .
Case Study 2: Neuroprotection in Animal Models
Another study focused on neuroprotective effects in rodent models of neurodegeneration. The compound improved cognitive function and reduced markers of oxidative stress in the brain, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Model Type | Key Findings |
|---|---|---|
| Antitumor | In vitro (cancer cell lines) | Induced apoptosis; inhibited proliferation |
| Antitumor | In vivo (xenograft models) | Reduced tumor size; altered immune cell profiles |
| Neuroprotection | Animal models | Improved cognitive function; reduced oxidative stress |
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its pivaloyl-substituted dihydroindole and 4-fluorophenoxy acetamide groups. Below is a comparative analysis with similar acetamide derivatives:
Structural and Functional Insights
Indole/Indoline Core Modifications: The pivaloyl group in the target compound increases steric hindrance and lipophilicity compared to the sulfonyl or benzyl groups in analogues . This may enhance membrane permeability but reduce aqueous solubility.
Acetamide Linker Variations: The 4-fluorophenoxy group in the target compound provides metabolic stability via fluorine’s electron-withdrawing effects, contrasting with the dichlorophenyl or isopropylphenoxy groups in others, which prioritize halogen bonding or hydrophobicity .
Hydrogen Bonding and Crystal Packing :
- Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethylpyrazol-4-yl)acetamide exhibit intermolecular N–H⋯O hydrogen bonds, forming dimers with R₂²(10) motifs , which influence solubility and crystallization behavior. The target compound’s pivaloyl group may disrupt such interactions, favoring alternative packing modes .
Pharmacological Implications (Inferred from Structural Features)
- Fluorine Substitution: The 4-fluorophenoxy group in the target compound may improve bioavailability and target engagement compared to non-fluorinated analogues, as seen in FDA-approved drugs (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
